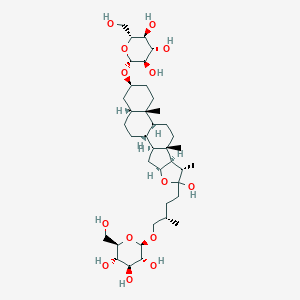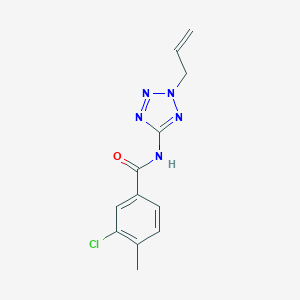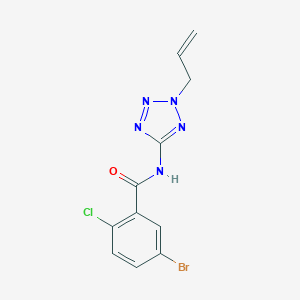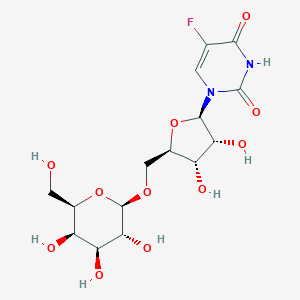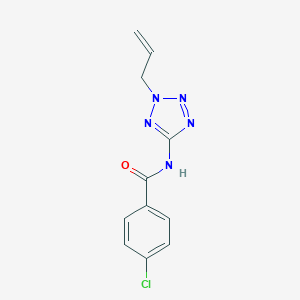
N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide, also known as ATFA, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic effects. ATFA is a tetrazole-based compound that has been synthesized and studied for its potential use in various applications.
Mécanisme D'action
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide is not fully understood, but studies have shown that it can interact with various proteins and enzymes in cells. One proposed mechanism is that this compound can bind to DNA and induce apoptosis in cancer cells. Another proposed mechanism is that this compound can inhibit the activity of enzymes involved in inflammation, leading to a reduction in pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB and MAPK signaling pathways. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic effects. However, there are also limitations to its use in experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide, including further studies on its mechanism of action, toxicity, and potential therapeutic applications. Additionally, research could focus on the development of this compound derivatives with improved properties, such as increased potency or reduced toxicity. Finally, studies could explore the use of this compound in combination with other drugs or therapies for enhanced therapeutic effects.
Conclusion
In conclusion, this compound is a tetrazole-based compound that has gained attention in the scientific community due to its potential therapeutic effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. This compound has shown promise in cancer treatment, inflammation, and neurodegenerative diseases, but further research is needed to fully understand its potential applications.
Méthodes De Synthèse
N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide can be synthesized using a variety of methods, including the reaction of 3-fluorobenzoyl chloride with sodium azide and allylamine. This reaction produces a tetrazole ring, which is the core structure of this compound. The resulting product can be purified using various techniques, such as column chromatography, recrystallization, or HPLC.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide has been studied for its potential use in various applications, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer treatment, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Inflammation is another area of research, where this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, this compound has been studied for its potential neuroprotective effects.
Propriétés
Formule moléculaire |
C11H10FN5O |
|---|---|
Poids moléculaire |
247.23 g/mol |
Nom IUPAC |
3-fluoro-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H10FN5O/c1-2-6-17-15-11(14-16-17)13-10(18)8-4-3-5-9(12)7-8/h2-5,7H,1,6H2,(H,13,15,18) |
Clé InChI |
WNQUZPLADABWTD-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)F |
SMILES canonique |
C=CCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)




